molecular formula C10H12N2O2 B14129986 4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 179175-61-2

4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14129986
CAS No.: 179175-61-2
M. Wt: 192.21 g/mol
InChI Key: OBIZZDYGPPQUAX-UHFFFAOYSA-N
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Description

4-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a methyl group at the 4th position and a nitro group at the 7th position on the tetrahydroisoquinoline scaffold. The tetrahydroisoquinoline core is a significant structural motif in many natural and synthetic compounds, known for its pharmacological properties .

Preparation Methods

The synthesis of 4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . For the specific synthesis of this compound, nitration and methylation steps are incorporated into the synthetic pathway. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

4-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further explored for their biological activities .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and as an antimicrobial agent.

    Industry: Its derivatives are used in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

CAS No.

179175-61-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C10H12N2O2/c1-7-5-11-6-8-4-9(12(13)14)2-3-10(7)8/h2-4,7,11H,5-6H2,1H3

InChI Key

OBIZZDYGPPQUAX-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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